2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide
Description
2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of both sulfonamide and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry, particularly in enhancing the pharmacokinetic properties of drug candidates. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
2-[3-(ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O4S2/c1-2-23(19,20)18-7-3-6-17-10-5-4-9(12(13,14)15)8-11(10)24(16,21)22/h4-5,8,17-18H,2-3,6-7H2,1H3,(H2,16,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPEWVFCGGIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCNC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a benzene derivative to introduce a nitro group, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The resulting sulfonamide is alkylated with ethylsulfonyl chloride in the presence of a base to form the ethylsulfonylamino group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonamide groups, leading to the formation of N-oxides and sulfoxides.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. These interactions can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group but lack the trifluoromethyl group.
Trifluoromethyl Compounds: Compounds such as fluoxetine and celecoxib contain the trifluoromethyl group but differ in other structural aspects.
Uniqueness
The combination of both sulfonamide and trifluoromethyl groups in 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide makes it unique. This dual functionality enhances its pharmacokinetic properties and broadens its range of biological activities compared to compounds with only one of these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
